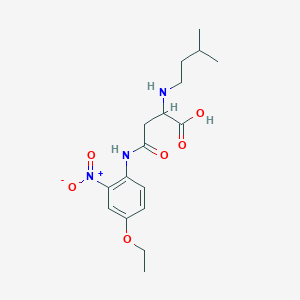
4-((4-Ethoxy-2-nitrophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Ethoxy-2-nitrophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid, also known as ENPA-4, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to the class of amino acid derivatives and has been found to have potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Carcinogen Metabolism and Biomarkers
A significant application of related chemical compounds involves the study of human urinary carcinogen metabolites as biomarkers for investigating tobacco and cancer relationships. Such research has identified various carcinogens and their metabolites, including nitrosamines, present in smokers' urine, providing crucial insights into carcinogen exposure, metabolism, and potential cancer risk assessment (Hecht, 2002).
Advanced Oxidation Processes
Research on the degradation of pharmaceuticals in aqueous media has highlighted the role of advanced oxidation processes (AOPs) in breaking down recalcitrant compounds, including environmental pollutants. Studies have explored the kinetics, mechanisms, and by-products of these processes, contributing to environmental chemistry and engineering fields by enhancing the degradation efficiency of harmful compounds (Qutob et al., 2022).
Pharmacological Agent Synthesis
The synthesis and pharmacological evaluation of hybrid compounds containing nitroxyl radicals have shown that introducing nitroxyl fragments into natural compounds can modulate biological activity, decrease toxicity, or increase selective cytotoxicity. This research opens new avenues for creating pharmacological agents based on natural compound derivatives, offering potential treatments for various diseases (Grigor’ev et al., 2014).
Nutraceutical and Food Additive Potential
Studies on compounds like chlorogenic acid, a phenolic compound related to hydroxycinnamic acid derivatives, have revealed significant biological properties beneficial for treating metabolic syndrome. This research underscores the dual role of such compounds as food additives and nutraceuticals against metabolic syndrome, highlighting their antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities (Santana-Gálvez et al., 2017).
Environmental and Nutritional Sciences
The production and study of isoacids, derivatives from branched-chain fatty acids, in ruminants' digestive tracts have significant implications for environmental and nutritional sciences. These compounds, produced from amino acid degradation, play crucial roles in microbial fermentation in the rumen and may influence animal feed efficiency and nutritional quality (Andries et al., 1987).
Propiedades
IUPAC Name |
4-(4-ethoxy-2-nitroanilino)-2-(3-methylbutylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6/c1-4-26-12-5-6-13(15(9-12)20(24)25)19-16(21)10-14(17(22)23)18-8-7-11(2)3/h5-6,9,11,14,18H,4,7-8,10H2,1-3H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKJTXVFROCUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethoxy-2-nitrophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

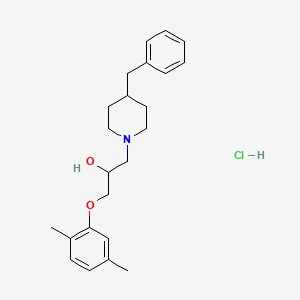

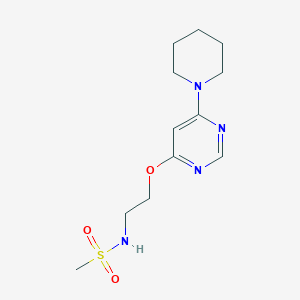
![cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2918555.png)
![3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B2918557.png)
![methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2918559.png)
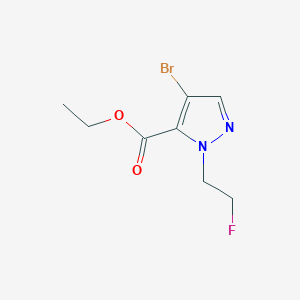
![Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2918562.png)
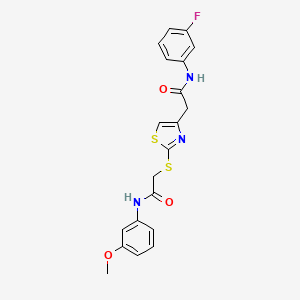
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate](/img/structure/B2918564.png)
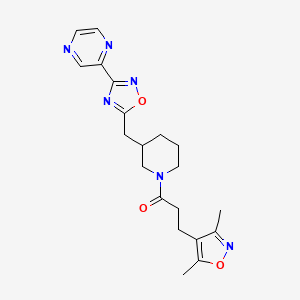
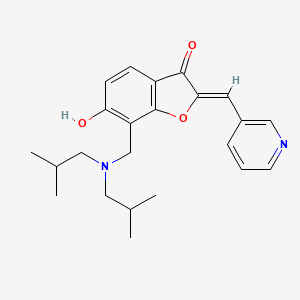

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2918574.png)